7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefdinir Related Compound B can be synthesized starting from 7-amino-3-vinyl-3-cephem-4-carboxylic acid. The synthesis involves acylation with a specific compound followed by hydrolysis with a base . The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and water, along with bases such as triethylamine (TEA) and ammonium chloride (NH4Cl) .
Industrial Production Methods
Industrial production methods for Cefdinir and its related compounds often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cefdinir Related Compound B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like peracetic acid.
Substitution: This compound can undergo substitution reactions, particularly at the amino and thiazolyl groups.
Common Reagents and Conditions
Oxidation: Peracetic acid in the presence of sodium bicarbonate.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides and other derivatives that are often used for further pharmaceutical research and quality control .
Scientific Research Applications
Cefdinir Related Compound B is primarily used in pharmaceutical research and quality control. Its applications include:
Mechanism of Action
Cefdinir Related Compound B, like Cefdinir, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall biosynthesis disruption, resulting in bacterial cell lysis and death .
Properties
Molecular Formula |
C14H14N4O4S2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4S2/c1-2-6-4-23-12-9(11(20)18(12)10(6)13(21)22)17-8(19)3-7-5-24-14(15)16-7/h2,5,9,12H,1,3-4H2,(H2,15,16)(H,17,19)(H,21,22) |
InChI Key |
SGWIRMONYCAJIS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
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